Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate often involves multi-step reactions that require precise conditions to achieve the desired product. For example, research on similar compounds has shown that the synthesis can involve reactions of ethyl cyanoacetate with other chemical agents, indicating a potential pathway for synthesizing Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate as well (Larionova et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this family is often analyzed using techniques such as X-ray diffraction, which provides detailed insights into the atomic arrangement and geometry. For instance, studies on related compounds have elucidated their crystal structure, showcasing the utility of such techniques in understanding the molecular architecture (Hu Yang, 2009).
Chemical Reactions and Properties
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate may undergo various chemical reactions, contributing to its versatility in synthetic applications. Research on similar molecules highlights reactions such as 1,3-dipolar cycloadditions, which can lead to a series of substituted products, thus demonstrating the reactive capabilities of these compounds and their potential utility in further chemical transformations (Gladow et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline form, are crucial for their application in various fields. Polymorphism, for instance, can significantly affect the material's physical properties and its behavior in different environments. Studies have identified polymorphic forms of related compounds, providing valuable information for the development and application of these materials (F. Vogt et al., 2013).
Scientific Research Applications
- Summary of Application : This research involves the design and preparation of a series of novel fluoroether-containing monomers based on commercially available perfluoroalkyl ether acid fluoride . These monomers are used to create water-repellent and oil-repellent films for coating materials .
- Methods of Application : The acid fluoride is treated with various substances like allyl alcohol, 2-hydroxyethyl methacrylate, or N-allylmethylamine to form corresponding vinyl-containing fluorinated monomers . High yields of the fluorinated epoxy monomers could be obtained from acid chloride with glycidol .
- Results or Outcomes : The study resulted in the synthesis of 20 derivatives of perfluoroalkyl ether carbonyl compounds . Most of these prepared fluoroether-containing monomers are liquid at room temperature and display excellent solubility in common organic solvents .
1. (3-chloro-2,4,5-trifluorophenyl)methanol This compound is a chemical intermediate with various potential applications in the synthesis of other complex molecules . Its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found in dedicated chemical databases .
2. 2-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE This is another related compound with potential applications in chemical synthesis . Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can also be found in chemical databases .
1. (3-chloro-2,4,5-trifluorophenyl)methanol This compound is a chemical intermediate with various potential applications in the synthesis of other complex molecules . Its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found in dedicated chemical databases .
2. 2-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE This is another related compound with potential applications in chemical synthesis . Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can also be found in chemical databases .
Safety And Hazards
No specific safety and hazard information for this compound was found.
Future Directions
No specific future directions or applications for this compound were found.
Please note that this information is limited and may not fully cover your request. For a comprehensive analysis, it would be best to refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMXLCPYJNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448957 | |
Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |
CAS RN |
101987-86-4 | |
Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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